![molecular formula C18H15N3O3 B3906802 N'-{[2-(2-naphthyloxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B3906802.png)
N'-{[2-(2-naphthyloxy)acetyl]oxy}-3-pyridinecarboximidamide
Vue d'ensemble
Description
N-{[2-(2-naphthyloxy)acetyl]oxy}-3-pyridinecarboximidamide, commonly known as NAPPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a synthetic molecule that has been designed to target specific biological pathways in the body, with the potential to be used in the treatment of various diseases. In
Mécanisme D'action
The exact mechanism of action of NAPPC is not fully understood, but it is believed to work by modulating specific biological pathways in the body. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response. Additionally, NAPPC has been shown to activate the Nrf2 pathway, which is responsible for regulating antioxidant responses in the body.
Biochemical and Physiological Effects:
Studies have shown that NAPPC has a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. Additionally, NAPPC has been shown to improve cognitive function and memory in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using NAPPC in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, NAPPC has been shown to have low toxicity, making it a safe compound to work with in the lab. However, one limitation of using NAPPC in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are a number of future directions for research on NAPPC. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of NAPPC and to identify other biological pathways that it may modulate. Finally, there is a need for clinical trials to evaluate the safety and efficacy of NAPPC in humans.
Applications De Recherche Scientifique
NAPPC has been studied extensively for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of diseases such as cancer, arthritis, and cardiovascular disease. Additionally, NAPPC has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-naphthalen-2-yloxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c19-18(15-6-3-9-20-11-15)21-24-17(22)12-23-16-8-7-13-4-1-2-5-14(13)10-16/h1-11H,12H2,(H2,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAIUPYBBZPTOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)ON=C(C3=CN=CC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)O/N=C(/C3=CN=CC=C3)\N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(allyloxy)phenyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B3906727.png)
![2-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B3906731.png)
![4-methoxy-N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3906734.png)
amino]propanamide](/img/structure/B3906748.png)
![N,N,N'-trimethyl-N'-[1-(5-phenylpentanoyl)-3-piperidinyl]-1,3-propanediamine](/img/structure/B3906749.png)
![N-{2-[(2-amino-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B3906754.png)
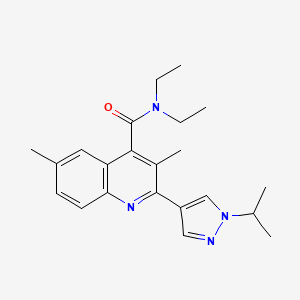
![N-({1-[2-(methylthio)benzoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B3906767.png)
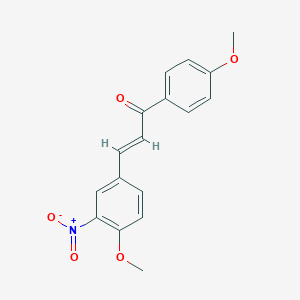
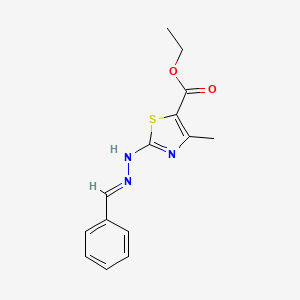
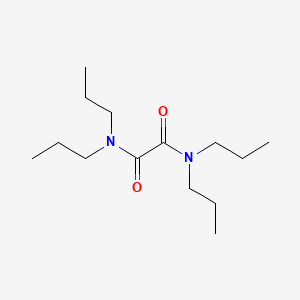
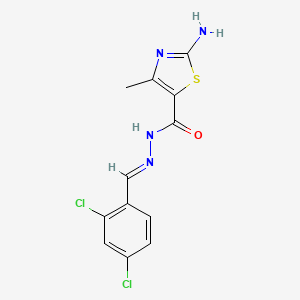

![6-bromo-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B3906818.png)